molecular formula C21H32N2O2 B2864386 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-5-phenylpentan-1-one CAS No. 2320213-29-2

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-5-phenylpentan-1-one

Cat. No. B2864386
M. Wt: 344.499
InChI Key: KOIOKKAABAIUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-5-phenylpentan-1-one, commonly known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. This chemical compound has gained popularity in recent years due to its potent stimulant effects, which are similar to those of cocaine and amphetamines. MDPV has been the subject of extensive scientific research, as it has been found to have potential therapeutic applications in the treatment of various medical conditions.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Lalinde et al. (1990) discusses the synthesis and intravenous analgesic activity of a series of compounds, focusing on their optimal analgesic potency and short duration of action. One compound, in particular, was found to be significantly more potent than morphine and fentanyl, highlighting its potential for short surgical procedures where rapid recovery is essential Lalinde et al., 1990.

Chemical Structure and Affinity

Research by Abramson et al. (1974) explored the relationships between chemical structure and affinity for postganglionic acetylcholine receptors, providing insights into the molecular interactions and potential pharmaceutical applications of compounds with similar structures Abramson et al., 1974.

Selective Killing of Bacterial Persisters

Kim et al. (2011) identified a compound that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery offers a new avenue for tackling bacterial persistence, a significant challenge in treating infections Kim et al., 2011.

Serotonin Receptor Agonist for Gastrointestinal Motility

Sonda et al. (2003) synthesized a series of compounds evaluated for serotonin 4 (5-HT(4)) receptor agonist activity. These compounds showed promising profiles for enhancing gastrointestinal motility, although challenges with oral bioavailability were noted Sonda et al., 2003.

CB1 Cannabinoid Receptor Affinity

Tobiishi et al. (2007) worked on synthesizing methoxy and fluorine analogs to develop tracers for medical imaging, particularly targeting the CB1 cannabinoid receptor. Their findings contribute to the development of positron emission tomography (PET) ligands for imaging cerebral cannabinoid receptors Tobiishi et al., 2007.

properties

IUPAC Name

1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-25-20-13-16-23(17-20)19-11-14-22(15-12-19)21(24)10-6-5-9-18-7-3-2-4-8-18/h2-4,7-8,19-20H,5-6,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIOKKAABAIUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)CCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one

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